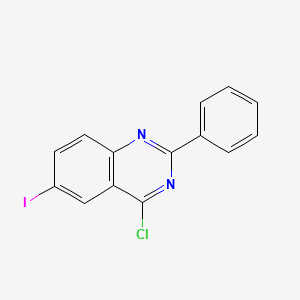

4-Chloro-6-iodo-2-phenylquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-6-iodo-2-phenylquinazoline is a useful research compound. Its molecular formula is C14H8ClIN2 and its molecular weight is 366.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Properties

4-Chloro-6-iodo-2-phenylquinazoline and its derivatives have demonstrated significant anticancer activity through their ability to inhibit receptor tyrosine kinases (RTKs), which are critical in tumor growth and proliferation. Studies have shown that compounds derived from this scaffold can effectively inhibit the proliferation of various cancer cell lines, including HCT-116 (human colorectal carcinoma) and T98G (human glioblastoma). For instance, one study reported that certain derivatives exhibited IC50 values as low as 2.0 µM against T98G cells, indicating potent anticancer effects .

Analgesic and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has been investigated for its analgesic and anti-inflammatory effects. The compound has shown promising results in preclinical models, suggesting potential applications in pain management and inflammation reduction .

Chemical Synthesis Applications

Building Block for Novel Compounds

This compound serves as a crucial building block in the synthesis of various quinazoline derivatives. Its halogenated structure allows for versatile modifications, facilitating the development of new compounds with enhanced biological activities. For example, it has been used in N-arylation studies to produce a library of novel 4-anilinoquinazolines, which were subsequently screened for antiproliferative properties against tumor cells .

Cross-Coupling Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions has been explored extensively. These reactions allow for the introduction of diverse substituents, leading to the synthesis of polysubstituted quinazolines with potential applications in drug development .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various quinazoline derivatives, including this compound, against different cancer cell lines. The results indicated that several synthesized compounds exhibited over 75% inhibition of cell proliferation at a concentration of 50 µM, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10b | HCT-116 | 2.8 |

| 10b | T98G | 2.0 |

| Doxorubicin | HCT-116 | Reference |

| Doxorubicin | T98G | Reference |

Case Study 2: Antiviral Activity

Research into quinazoline derivatives has also revealed antiviral properties against SARS-CoV-2. Structural modifications of related compounds showed effective inhibition with EC50 values ranging from 5.9 to 13.0 µM without cytotoxicity, suggesting further exploration into antiviral applications could be beneficial .

Análisis De Reacciones Químicas

Nucleophilic Substitution at C-4 Chlorine

The chlorine atom at position 4 undergoes nucleophilic displacement under mild conditions due to electron-withdrawing effects from the quinazoline ring.

Key Reactions:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., aniline derivatives) in polar aprotic solvents (DMF, THF) at 70–90°C, yielding 4-aminoquinazolines.

-

Alkoxy Substitution : Methanol or ethanol under reflux with K₂CO₃ replaces Cl with alkoxy groups.

Conditions and Yields

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Aniline | Toluene | 90°C | 84 |

| Methanol | Ethanol | Reflux | 70–90 |

Cross-Coupling Reactions at C-6 Iodine

The iodine at position 6 participates in palladium-catalyzed cross-coupling reactions, enabling functionalization with diverse groups.

Suzuki-Miyaura Coupling

Reacts with aryl/heteroaryl boronic acids (e.g., 5-formylfuran-2-boronic acid) in the presence of Pd catalysts (e.g., PdCl₂(PPh₃)₂) and K₂CO₃ in ethanol at 80°C:

text4-Chloro-6-iodo-2-phenylquinazoline + 5-formylfuran-2-boronic acid → 6-(5-formylfuran-2-yl)-4-chloro-2-phenylquinazoline (91% yield) [1]

Sonogashira Coupling

Forms alkynylated derivatives using terminal alkynes (e.g., phenylacetylene) with Pd/Cu catalysts in THF at room temperature:

textThis compound + Phenylacetylene → 6-(Phenylethynyl)-4-chloro-2-phenylquinazoline (87% yield) [3]

Cross-Coupling Comparison

| Reaction Type | Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | 5-Formylfuran-2-boronic acid | Pd/C, K₂CO₃ | 91 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 87 |

Sequential Functionalization

The compound enables sequential reactions due to differentiated reactivity at C-4 and C-6:

-

Iodine Replacement First : Cross-coupling at C-6 (e.g., Sonogashira), followed by Cl substitution at C-4.

-

Chlorine Replacement First : Selective N-arylation at C-4 preserves iodine for subsequent coupling .

Example Sequence

-

Sonogashira coupling with 3-butyn-1-ol → 6-alkynyl derivative (85% yield).

-

Microwave-assisted N-arylation with 4-aminomethylaniline → 4-anilinoquinazoline (92% yield) .

Mechanistic Insights

-

C-4 Chlorine Reactivity : Activated by α-nitrogen effects, making it more electrophilic than C-6 iodine despite higher bond dissociation energy (BDE: C-4 Cl = 83.14 kcal/mol vs. C-6 I = 66.45 kcal/mol) .

-

Pd-Catalyzed Selectivity : Oxidative addition favors C-6 iodine due to lower BDE, while electronic interactions (PdL₂–π* orbital) enhance C-4 Cl reactivity in specific conditions .

Stability and Handling

-

Storage : Stable under inert gas at −20°C; sensitive to moisture and light.

-

Decomposition : Prolonged heating (>100°C) leads to dehalogenation or ring-opening.

This compound’s dual reactivity positions it as a critical intermediate for synthesizing polyfunctional quinazolines with tailored biological and material properties.

Propiedades

Número CAS |

257624-25-2 |

|---|---|

Fórmula molecular |

C14H8ClIN2 |

Peso molecular |

366.58 g/mol |

Nombre IUPAC |

4-chloro-6-iodo-2-phenylquinazoline |

InChI |

InChI=1S/C14H8ClIN2/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H |

Clave InChI |

QWWNBZHIFSAULI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=N2)Cl |

SMILES canónico |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=N2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.